molecular formula C14H22O B8002641 1-(4-iso-Butylphenyl)-2-butanol

1-(4-iso-Butylphenyl)-2-butanol

Cat. No.: B8002641
M. Wt: 206.32 g/mol
InChI Key: FWUWIBSJZYPMJW-UHFFFAOYSA-N
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Description

1-(4-iso-Butylphenyl)-2-butanol is a secondary alcohol featuring a 4-iso-butylphenyl substituent attached to the second carbon of a butanol chain. The iso-butylphenyl group is a hydrophobic aromatic moiety that influences solubility, reactivity, and intermolecular interactions. Comparisons with structurally related compounds (e.g., varying chain lengths, substituents, or functional groups) are critical for understanding its behavior.

Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-4-14(15)10-13-7-5-12(6-8-13)9-11(2)3/h5-8,11,14-15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUWIBSJZYPMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)CC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-iso-Butylphenyl)-2-butanol can be synthesized through the hydrogenation of 1-(4-iso-Butylphenyl)ethanone in the presence of a catalyst composition comprising copper and other metals . The reaction typically involves the following steps:

    Hydrogenation: 1-(4-iso-Butylphenyl)ethanone is reacted with hydrogen gas in the presence of a copper-based catalyst.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: The industrial production of 1-(4-iso-Butylphenyl)-2-butanol follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-iso-Butylphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form hydrocarbons or other alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields hydrocarbons or other alcohols.

    Substitution: Forms halides, amines, or other substituted derivatives.

Scientific Research Applications

1-(4-iso-Butylphenyl)-2-butanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-iso-Butylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-iso-Butylphenyl)-2-butanol with five analogs from the evidence, focusing on structural variations, physicochemical properties, and synthesis pathways.

Substituent Effects on the Aromatic Ring

  • 1-(3-Chloro-5-fluorophenyl)-2-butanol () Structure: Differs in aryl substituents (Cl and F vs. iso-butyl). Properties: The electron-withdrawing Cl and F groups reduce electron density on the ring, likely increasing polarity and altering NMR chemical shifts compared to the iso-butyl analog. Molecular Mass: 202.653 g/mol (vs. ~220–250 g/mol for iso-butylphenyl analogs).

Chain Length and Functional Group Variations

  • 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-ol (12a, ) Structure: Pentanol chain with a morpholine group. Properties:
  • Yield : 26% (lower than piperidine analogs).
  • NMR : δ 7.26–7.24 (2H, d, J = 8.00 Hz) for aryl protons; δ 143.62 (C-OH) in ¹³C-NMR.
  • LC/MS-MS: 302.93 (M+H⁺) . Comparison: The morpholine group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to 2-butanol derivatives.
  • 1-(4-iso-Butylphenyl)-5-(piperidin-1-yl)pentan-1-ol (10a, ) Structure: Pentanol chain with piperidine. Properties:
  • Yield : 94% (exceptionally high).
  • Melting Point : 64°C.
  • NMR : δ 8.55 (1H, s, OH); δ 170.38 (C=O in esterified derivatives).
  • LC/MS-MS: 306.92 (M+H⁺) . Comparison: Piperidine’s basicity may stabilize the compound via intramolecular interactions, contrasting with 2-butanol’s simpler structure.

Ketone vs. Alcohol Derivatives

  • 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-one (11a, ) Structure: Ketone analog of 12a. Properties:
  • Yield : 63%.
  • NMR : δ 7.85–7.83 (2H, d, J = 8.21 Hz); δ 199.68 (C=O) in ¹³C-NMR.
  • LC/MS-MS: Not explicitly provided . Comparison: The ketone group increases electrophilicity, making it more reactive in nucleophilic additions than the alcohol.

Steric and Electronic Effects of Bulky Groups

  • 5-(3-(Hydroxydiphenylmethyl)pyrrolidin-1-yl)-1-(4-iso-butylphenyl)pentan-1-ol (16a, )
    • Structure : Bulky hydroxydiphenylmethyl-pyrrolidine substituent.
    • Properties :
  • Yield : 48%.
  • NMR : δ 7.79–7.77 (2H, d, J = 8.15 Hz); δ 199.11 (C=O in related ketones).
  • LC/MS-MS: Not explicitly provided . Comparison: Steric hindrance from the diphenyl group reduces reaction yields and may lower solubility compared to simpler analogs.

Data Tables for Key Comparisons

Table 1: Physicochemical Properties of Selected Analogs

Compound Yield (%) Melting Point (°C) Key ¹H-NMR Shifts (δ, ppm) LC/MS-MS (M+H⁺)
1-(4-iso-Butylphenyl)-5-morpholinopentan-1-ol (12a) 26 7.26–7.24 (d, J=8.00 Hz) 302.93
1-(4-iso-Butylphenyl)-5-(piperidin-1-yl)pentan-1-ol (10a) 94 64 8.55 (s, OH) 306.92
1-(3-Chloro-5-fluorophenyl)-2-butanol
5-(Hydroxydiphenylmethyl)pyrrolidin-1-yl derivative (16a) 48 7.79–7.77 (d, J=8.15 Hz)

Table 2: Functional Group Impact on Reactivity

Functional Group Example Compound Key Property
Alcohol (-OH) 1-(4-iso-Butylphenyl)-2-butanol Moderate polarity, hydrogen bonding
Ketone (C=O) 11a () Electrophilic, prone to nucleophilic attack
Piperidine (N-heterocycle) 10a () Enhances basicity and stability
Morpholine (O/N-heterocycle) 12a () Increases solubility in polar solvents

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